BOC-L-phenylalanine-d5
Description
Contextualization of N-Boc-L-phenyl-d5-alanine within Amino Acid Derivatives and Isotopic Labeling.bocsci.comisotope.comisotope.comlumiprobe.commedchemexpress.com
N-Boc-L-phenyl-d5-alanine is a synthetically modified version of L-phenylalanine, an amino acid crucial for protein synthesis. isotope.comisotope.comlumiprobe.commedchemexpress.com Its structure is distinguished by two key alterations: the addition of a tert-butyloxycarbonyl (Boc) protecting group and the substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl ring. sigmaaldrich.comlgcstandards.com These modifications place it at the intersection of peptide chemistry and isotopic labeling, fields that are fundamental to understanding complex biological processes.
Significance of Boc Protecting Group in Peptide Chemistry.americanpeptidesociety.orgpeptide.comthermofisher.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. americanpeptidesociety.orgcymitquimica.com Its primary function is to temporarily block the amino group of an amino acid, preventing it from reacting out of turn during the formation of a peptide chain. peptide.comthermofisher.com
The Boc group is known for its stability under various conditions and its susceptibility to removal by moderately strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This characteristic allows for controlled, stepwise addition of amino acids to a growing peptide chain. While other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) exist, the Boc strategy remains advantageous for specific applications, including the synthesis of complex or base-sensitive peptides. americanpeptidesociety.orgthermofisher.com
Role of Deuterium (d5) Labeling in Advanced Chemical and Biochemical Studies.clearsynth.comnih.govsymeres.comsimsonpharma.comthalesnano.com
Deuterium, a stable isotope of hydrogen, contains an extra neutron, making it heavier than its counterpart, protium. youtube.com Replacing hydrogen with deuterium in a molecule, a process known as deuterium labeling, creates a compound that is chemically similar but physically distinguishable. clearsynth.comyoutube.com This isotopic substitution is a powerful tool in scientific research for several reasons:
Tracing Metabolic Pathways: Deuterated compounds can be used to track the absorption, distribution, metabolism, and excretion of molecules within a biological system. clearsynth.comsimsonpharma.com
Mechanistic Studies: The increased mass of deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides insights into reaction mechanisms. symeres.comthalesnano.com
Analytical Enhancement: Deuterium-labeled compounds are invaluable in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com In MS, they serve as internal standards for accurate quantification, while in NMR, they can help in determining the three-dimensional structure of molecules. clearsynth.comthalesnano.com
Overview of Research Trajectories for N-Boc-L-phenyl-d5-alanine
The unique combination of a Boc protecting group and deuterium labeling makes N-Boc-L-phenyl-d5-alanine a versatile reagent in scientific research.
Historical Development and Current Status in Scientific Literature
The synthesis and use of deuterated amino acids have been of interest to the scientific community for decades, with early research focusing on creating these compounds in sufficient quantity and purity for broad application. pnas.org N-Boc-L-phenyl-d5-alanine is now commercially available from various suppliers and is utilized in a range of research settings. sigmaaldrich.comlgcstandards.comchemdad.com It is often employed as a reagent in the synthesis of more complex molecules, such as microcystins and their derivatives. chemicalbook.com
Interdisciplinary Relevance in Chemical Biology, Proteomics, and Metabolomics.isotope.comisotope.comcortecnet.com
The applications of N-Boc-L-phenyl-d5-alanine span multiple scientific disciplines:
Chemical Biology: Researchers in this field use isotopically labeled amino acids to probe biological systems, for instance, by incorporating them into proteins to study protein turnover.
Proteomics: In proteomics, the study of proteins, deuterated amino acids are essential for quantitative analysis. isotope.comisotope.com By using stable isotope labeling with amino acids in cell culture (SILAC), researchers can accurately compare protein abundance between different cell populations.
Metabolomics: This field focuses on the study of metabolites. Deuterium-labeled compounds like N-Boc-L-phenyl-d5-alanine are used as tracers to follow metabolic pathways and understand how various compounds are processed in an organism. isotope.comisotope.com
Interactive Data Tables
Below are tables detailing the chemical properties of N-Boc-L-phenyl-d5-alanine and a comparison with related compounds.
| Property | Value | Source |
|---|---|---|
| CAS Number | 121695-40-7 | sigmaaldrich.comlgcstandards.com |
| Molecular Formula | C₁₄H₁₄D₅NO₄ | lgcstandards.com |
| Molecular Weight | 270.34 g/mol | sigmaaldrich.comlgcstandards.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 85-87 °C | sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |
| Compound Name | Molecular Formula | Key Features | Primary Application | Source |
|---|---|---|---|---|
| L-Phenylalanine | C₉H₁₁NO₂ | Natural essential amino acid. | Building block of proteins. | isotope.comisotope.com |
| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | Amino group protected by Boc. | Peptide synthesis. | cymitquimica.com |
| L-Phenylalanine-d5 | C₉H₆D₅NO₂ | Phenyl ring is deuterated. | Metabolic and proteomic studies. | lumiprobe.comscbt.com |
| N-Boc-L-phenyl-d5-alanine | C₁₄H₁₄D₅NO₄ | Boc-protected and deuterium-labeled. | Tracer in metabolic studies, synthesis of labeled peptides. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-MEKJEUOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584373 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-40-7 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Applications of N Boc L Phenyl D5 Alanine in Biochemical and Biological Research
Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Proteomics and Metabolomics
Isotope-Dilution Mass Spectrometry (IDMS) is a gold-standard analytical method for achieving high accuracy and precision in quantitative measurements. shoko-sc.co.jp The technique relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte to a sample. This "internal standard" co-elutes with the natural, unlabeled (light) analyte during chromatographic separation and is co-ionized during mass spectrometry analysis. nih.gov By measuring the ratio of the heavy to light isotopes, researchers can accurately determine the concentration of the target analyte, effectively correcting for variations in sample preparation, chromatographic retention, and ionization efficiency. sigmaaldrich.cnoup.com
Internal Standard Development using N-Boc-L-phenyl-d5-alanine
N-Boc-L-phenyl-d5-alanine serves as a crucial starting material for the synthesis of heavy-isotope-labeled internal standards used in quantitative proteomics and metabolomics. The Boc-protected amino acid can be readily incorporated into peptides via solid-phase peptide synthesis. shoko-sc.co.jp This process yields synthetic peptides that are chemically identical to their endogenous counterparts but are heavier due to the deuterium-labeled phenylalanine residue. These labeled peptides are ideal internal standards for targeted protein quantification experiments. isotope.com
Similarly, the deprotected form, L-phenyl-d5-alanine, can be used directly as an internal standard for the quantification of free phenylalanine. caymanchem.com The synthesis of deuterated isotopologues is often more cost-effective than synthesizing standards with ¹³C or ¹⁵N isotopes. nih.gov The use of these deuterated standards is a common procedure in quantitative bioanalysis to improve the accuracy of LC-MS methods. nih.govsigmaaldrich.cn
Quantification of Phenylalanine and its Metabolites in Complex Biological Matrices
The precise measurement of phenylalanine and its related metabolites in biological fluids like plasma or serum is critical for studying various metabolic pathways and diagnosing diseases. N-Boc-L-phenyl-d5-alanine, after deprotection to L-phenyl-d5-alanine, is used as an internal standard for the accurate quantification of endogenous phenylalanine using GC-MS or LC-MS. caymanchem.comnih.gov
In this application, a known amount of L-phenyl-d5-alanine is spiked into a biological sample (e.g., protein hydrolysate from tissue or plasma). nih.gov The sample is then processed, and the ratio of the d5-labeled phenylalanine to the naturally occurring, unlabeled phenylalanine is measured by the mass spectrometer. This ratio allows for the precise calculation of the absolute concentration of phenylalanine in the original sample. oup.com This method overcomes matrix effects and run-to-run variations in instrument performance, which are common challenges in complex biological samples. oup.com A gas chromatography/mass spectrometry (GC/MS) method has been developed to measure even very low levels of d5-phenylalanine enrichment (0.002-0.09 atom percent excess), enabling sensitive detection. nih.gov
Analysis of Protein Turnover and Degradation Pathways
Understanding the rates of protein synthesis and degradation (i.e., protein turnover) is fundamental to cell biology. Stable isotope-labeled amino acids are essential tools for these studies. By introducing L-phenyl-d5-alanine into a cell culture or organism, researchers can trace its incorporation into newly synthesized proteins over time.
To measure protein synthesis rates, the enrichment of L-phenyl-d5-alanine within the total protein pool or specific proteins is quantified by mass spectrometry after protein hydrolysis. nih.gov The rate at which the labeled amino acid appears in the protein provides a direct measure of protein synthesis. Conversely, by monitoring the decay of the labeled protein signal over time during a chase period with unlabeled media, researchers can determine the rate of protein degradation. These studies provide critical insights into how cellular processes are regulated under different physiological and pathological conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamics Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of biomolecules like peptides and proteins in solution. However, for larger proteins, NMR spectra can become exceedingly complex and crowded due to the large number of overlapping proton (¹H) signals. researchgate.netutoronto.ca
Elucidation of Peptide and Protein Structures with Deuterated Phenylalanine Residues
The use of deuterated amino acids is a key strategy to simplify NMR spectra and extend the applicability of NMR to larger systems. cambridge.orgutoronto.ca N-Boc-L-phenyl-d5-alanine is used as a precursor to introduce deuterated phenylalanine residues into specific sites within a peptide or protein. shoko-sc.co.jp The replacement of protons on the phenyl ring with deuterium (B1214612) atoms renders them "invisible" in ¹H NMR spectra. nih.govoup.com
This selective deuteration has several benefits:
Spectral Simplification: It reduces the number of signals in the aromatic region of the ¹H NMR spectrum, minimizing overlap and facilitating the assignment of the remaining proton resonances. nih.govoup.com
Improved Relaxation Properties: In large proteins, deuteration reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral quality. researchgate.netutoronto.ca
Structural Probes: By incorporating a single protonated aromatic amino acid into an otherwise deuterated protein, that residue can be used as a specific probe to study its local environment and interactions. oup.com
This approach has been instrumental in the structural analysis of proteins that were previously difficult to study by conventional NMR methods. utoronto.cautoronto.ca
Investigation of Conformational Dynamics and Molecular Interactions
Beyond static structure determination, NMR spectroscopy can provide detailed information about the internal motions of proteins. The dynamics of amino acid side chains, such as the characteristic 180° "π flip" of the phenylalanine phenyl ring, are crucial for molecular recognition and function. nih.govacs.org
Solid-state deuterium (²H) NMR spectroscopy of peptides and proteins containing deuterated phenylalanine residues is a direct method for studying these motions. nih.govacs.org By analyzing the deuterium NMR line shapes and relaxation times, researchers can model the rates and geometry of side-chain movements. nih.govacs.org For example, studies have shown that the dynamic freedom of phenylalanine side chains can increase when a peptide is adsorbed onto a surface compared to its solid state. nih.govacs.org Such investigations, which rely on the synthesis of specifically deuterated peptides from precursors like N-Boc-L-phenyl-d5-alanine, are vital for understanding how proteins interact with their environment and how their structure relates to their biological function. researchgate.net
Use in Solid-State NMR for Membrane Proteins and Aggregates
The study of membrane proteins and protein aggregates in environments that mimic their native state is a significant challenge in structural biology. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique for characterizing the structure and dynamics of these complex biological assemblies directly in a lipid bilayer environment. rsc.org The incorporation of stable isotopes, such as deuterium, is a crucial strategy in these studies, and N-Boc-L-phenyl-d5-alanine serves as a key precursor for introducing deuterated phenylalanine residues into proteins of interest.
Deuteration of proteins for ssNMR studies offers several advantages. By replacing protons (¹H) with deuterons (²H), the dense network of proton-proton dipolar couplings is significantly reduced, which in turn simplifies complex spectra and enhances spectral resolution. sigmaaldrich.com This is particularly important for large proteins or protein aggregates where spectral overlap is a major obstacle. While protein deuteration can sometimes lower protein expression levels and influence ssNMR resonance frequencies, its ability to reduce spectral congestion is a major benefit. sigmaaldrich.com The use of selectively deuterated amino acids, prepared from precursors like N-Boc-L-phenyl-d5-alanine, allows researchers to probe specific regions of a protein, providing insights into local structure and dynamics. sigmaaldrich.comchemie-brunschwig.ch
Solid-state NMR is a versatile technique capable of probing both the structure and dynamics of membrane proteins, which is essential for understanding their function. rsc.org Recent advancements in ssNMR hardware, such as higher field magnets and faster magic-angle spinning (MAS), are continually improving sensitivity and resolution, making the study of even more complex membrane protein systems feasible. rsc.org In this context, deuteration strategies remain a cornerstone for simplifying spectra and extracting meaningful structural and dynamic information.
| Application Area | Technique | Advantage of Deuteration | Precursor Compound |
| Membrane Proteins | Solid-State NMR (ssNMR) | Reduces spectral congestion, enhances resolution | N-Boc-L-phenyl-d5-alanine |
| Protein Aggregates | Solid-State NMR (ssNMR) | Simplifies complex spectra for large assemblies | N-Boc-L-phenyl-d5-alanine |
Mechanistic Investigations in Enzymology and Reaction Pathways
Tracing Metabolic Fates and Fluxes with Deuterated Phenylalanine
N-Boc-L-phenyl-d5-alanine is a vital tool for synthesizing deuterated L-phenylalanine, which is used as a tracer in metabolic flux analysis (MFA). This technique allows researchers to quantitatively track the flow of metabolites through complex biochemical networks. By introducing a stable isotope-labeled compound into a biological system, scientists can follow its conversion into various downstream products using techniques like mass spectrometry (MS) and NMR spectroscopy. oup.comasm.org
In plant biology, for instance, L-phenyl-d5-alanine has been employed to analyze the phenylpropanoid pathway in potato tubers. oup.comoup.com This pathway is responsible for the synthesis of a wide array of secondary metabolites, including lignins, flavonoids, and coumarins. By feeding the tissue with L-phenyl-d5-alanine and measuring the isotopic abundance in downstream metabolites like p-coumaroyloctopamine (p-CO) and chlorogenic acid (CGA) using LC-MS, researchers can determine the biosynthetic and catabolic fluxes of these compounds. oup.comoup.com This approach has been successfully used to compare the metabolic activity in different states, such as in wound-healing tissue. oup.com
Similarly, in microbiology, deuterated phenylalanine has been used to investigate metabolic pathways in fungi like Penicillium chrysogenum, the producer of the antibiotic penicillin G. asm.org Such tracer experiments help to elucidate how phenylalanine is incorporated into proteins or catabolized through various pathways, providing a detailed picture of the metabolic network. asm.org The initial use of deuterated phenylalanine tracers also played a foundational role in assessing the conversion of phenylalanine to tyrosine in humans, which is critical for understanding metabolic disorders like phenylketonuria (PKU). nih.gov
| Organism/System | Pathway Studied | Tracer Used | Analytical Method | Key Finding |
| Potato Tuber | Phenylpropanoid Pathway | L-phenyl-d5-alanine | LC-MS | Determined biosynthetic and catabolic fluxes of p-CO and CGA. oup.comoup.com |
| Penicillium chrysogenum | Phenylalanine Metabolism | [U-¹³C]l-phenylalanine | MS, NMR | Quantified flux distribution of phenylalanine into protein synthesis and catabolic pathways. asm.org |
| Humans | Phenylalanine Hydroxylation | ²H-phenylalanine | Not specified | Assessed the conversion of phenylalanine to tyrosine, relevant for PKU. nih.gov |
Isotope Effect Studies for Reaction Mechanism Elucidation
The replacement of a hydrogen atom with a deuterium atom at a specific position in a molecule can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps. portico.org The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
N-Boc-L-phenyl-d5-alanine provides a synthetic route to phenylalanine deuterated at the phenyl ring. While KIE studies often focus on the site of bond cleavage, ring deuteration can also be used to probe secondary isotope effects or to create labeled standards for quantifying reaction products. The primary application of the KIE in drug metabolism studies involves deuterating positions on a drug molecule that are susceptible to metabolic modification, such as by cytochrome P450 (CYP) enzymes. portico.org By observing a decrease in the rate of metabolism for the deuterated analog compared to the non-deuterated parent compound, researchers can infer that the C-H bond cleavage at that position is part of the rate-limiting step of the metabolic process. portico.org
This principle has been exploited by medicinal chemists for decades to study the metabolism of various compounds. portico.org For example, early studies in the 1960s used deuterated morphine to investigate its metabolism. portico.org The insights gained from KIE studies can guide the design of new drug candidates with improved metabolic stability.
Pharmaceutical and Medicinal Chemistry Research
Design and Synthesis of Deuterated Peptide-Based Therapeutics
The incorporation of deuterium into peptide-based therapeutics is an emerging strategy in medicinal chemistry aimed at improving their pharmacological properties. rsc.orggoogle.com N-Boc-L-phenyl-d5-alanine is a key building block in this endeavor, allowing for the site-specific introduction of deuterated phenylalanine into a peptide sequence during solid-phase or solution-phase synthesis. nih.gov
The synthesis of deuterated peptides can be achieved through various methods. One approach is the "late-stage" deuteration of a fully formed peptide. rsc.org However, building peptides from deuterated amino acid precursors like N-Boc-L-phenyl-d5-alanine offers precise control over the location and extent of deuterium incorporation. rsc.orgnih.gov Recent advancements have focused on developing efficient and modular synthesis strategies for N-α-deuterated amino acids and their subsequent incorporation into peptides. nih.gov These methods aim for high isotopic purity, which is crucial for active pharmaceutical ingredients (APIs). nih.gov
The rationale behind creating deuterated peptides is the belief that replacing hydrogen with deuterium can confer beneficial properties, such as improved pharmacokinetics, without significantly altering the peptide's biological activity. google.com This strategy is applicable to a wide range of therapeutic peptides, including those with applications in metabolic diseases or oncology. google.com The ability to synthesize diverse deuterated dipeptides and even tripeptides has been demonstrated, showcasing the versatility of these synthetic approaches in creating novel therapeutic candidates. nih.gov
Pharmacokinetic and Metabolic Profiling of Deuterated Drug Candidates
A primary driver for developing deuterated drugs is the potential to favorably alter their pharmacokinetic (PK) and metabolic profiles. researchgate.netnih.gov The substitution of hydrogen with deuterium, often at a site of metabolic attack, can significantly slow down the rate of metabolism due to the kinetic isotope effect. portico.orgwikipedia.org This can lead to several potential advantages for a drug candidate.
Slowing down metabolism can result in a longer biological half-life, which may allow for lower or less frequent dosing. portico.orginformaticsjournals.co.in It can also lead to higher plasma concentrations of the parent drug and reduced levels of its metabolites. portico.org In some cases, this can improve the drug's safety profile, particularly if a metabolite is associated with toxicity. researchgate.net Furthermore, altering metabolic pathways might reduce the potential for drug-drug interactions. portico.org
The impact of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a key area of investigation in drug discovery. nih.gov Deuterated compounds are extensively studied to compare their PK properties to their non-deuterated counterparts. researchgate.net While the approach is promising, the effects are not always predictable, and sometimes metabolic switching can occur, where the body metabolizes the deuterated compound at a different, previously minor site. portico.org Therefore, each deuterated drug candidate requires a full preclinical and clinical development program to establish its unique pharmacokinetic, efficacy, and safety profile. portico.orgresearchgate.net The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior PK profile compared to its non-deuterated version, paving the way for further development in this field. nih.govwikipedia.org
| Property | Potential Effect of Deuteration | Rationale |
| Metabolic Rate | Decreased | Kinetic Isotope Effect (stronger C-D bond) portico.org |
| Biological Half-life | Increased | Slower clearance from the body portico.orginformaticsjournals.co.in |
| Plasma Exposure (AUC) | Increased | Less of the drug is metabolized over a given time portico.org |
| Metabolite Formation | Decreased/Altered | Slower formation of metabolites; potential for metabolic switching portico.orgresearchgate.net |
| Safety Profile | Potentially Improved | Reduced formation of toxic metabolites researchgate.net |
Development of Biologically Active Molecules Incorporating Deuterated Phenylalanine
The incorporation of deuterated phenylalanine, facilitated by precursors like N-Boc-L-phenyl-d5-alanine, into biologically active molecules has emerged as a significant strategy in drug discovery and development. chemimpex.comcdnsciencepub.com This approach, known as "deuterium-enabled" or "heavy drug" development, leverages the kinetic isotope effect to favorably alter the metabolic fate of a drug molecule. cdnsciencepub.com
The substitution of hydrogen with deuterium at specific positions in a drug molecule can slow down its metabolic breakdown, particularly if the C-H bond is cleaved in a rate-determining step of its metabolism. cdnsciencepub.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. A slower metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Detailed research findings have demonstrated the practical applications of this concept. For instance, studies on various drug candidates have shown that selective deuteration can lead to significant improvements in their pharmacokinetic profiles. While specific examples directly utilizing N-Boc-L-phenyl-d5-alanine in late-stage clinical trials are not extensively documented in publicly available literature, the foundational research in this area underscores the importance of deuterated amino acids. The ability to introduce deuterated phenylalanine into peptides and other small molecules allows for the exploration of these metabolic advantages. chemimpex.com
The development of deuterated molecules is a complex process that involves identifying the sites of metabolism on the parent drug and then synthesizing the deuterated analog. N-Boc-L-phenyl-d5-alanine serves as a valuable building block in this process, particularly for peptide-based therapeutics or other drugs containing a phenylalanine moiety. chemimpex.com
Below is a table summarizing research findings related to the application of deuterated amino acids in the development of biologically active molecules:
| Research Area | Key Finding | Significance |
| Drug Metabolism | Deuteration of drug molecules at metabolically active sites can slow down their breakdown by enzymes like cytochrome P450. cdnsciencepub.com | Leads to improved pharmacokinetic properties, such as longer half-life and increased exposure. cdnsciencepub.com |
| Peptide Therapeutics | Incorporation of deuterated amino acids can enhance the stability of peptide-based drugs against enzymatic degradation. | Increases the therapeutic potential of peptides by improving their in vivo stability. |
| Enzyme Mechanism Studies | Deuterated amino acids are used as probes to elucidate enzymatic reaction mechanisms. nih.gov | Provides insights into the catalytic processes of enzymes, aiding in the design of specific inhibitors or activators. nih.gov |
| Protein Engineering | Introduction of deuterated amino acids can be used to modify the properties of proteins. iiste.org | Allows for the creation of proteins with enhanced stability or novel functions. |
Iv. Advanced Methodologies and Future Directions
Integration with Advanced Chromatographic Techniques (e.g., LC-MS/MS)
N-Boc-L-phenyl-d5-alanine, and more broadly its deprotected form, L-phenyl-d5-alanine, serves as an exemplary internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary role of such a stable isotope-labeled (SIL) compound is to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix-induced ion suppression. researchgate.netsigmaaldrich.cnacs.org
In a typical LC-MS/MS workflow, a known quantity of the deuterated standard (e.g., L-phenyl-d5-alanine) is added to a biological sample (like plasma or urine) before processing. researchgate.net The analyte of interest (the non-deuterated, or "light," L-phenylalanine) and the deuterated internal standard ("heavy") are chemically identical and thus co-elute during the chromatography phase. oup.com However, they are distinguishable by the mass spectrometer due to their mass difference. By comparing the signal intensity of the analyte to that of the known-concentration internal standard, a highly accurate and precise quantification can be achieved. researchgate.netoup.com This approach is crucial in metabolomics, clinical diagnostics, and pharmacokinetic studies where precise measurement of amino acid concentrations is essential. sigmaaldrich.cn The use of deuterated standards in LC-MS/MS methods eliminates many sources of error inherent in other chromatographic procedures and allows for the reliable quantification of nanogram quantities of amino acids. researchgate.net
Table 1: Application of Deuterated Amino Acids in LC-MS/MS This table is interactive. Users can sort columns by clicking on the headers.
Computational Chemistry and Molecular Modeling of Deuterated Systems
Computational methods are increasingly important for predicting and understanding the consequences of isotopic substitution on molecular behavior.
The replacement of hydrogen with deuterium (B1214612) introduces subtle but significant changes in molecular properties due to the mass difference. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. ajchem-a.commusechem.com These differences, known as isotope effects, can be simulated using advanced quantum chemical methods. ajchem-a.com Computational models can predict changes in bond lengths, vibrational frequencies, and even electronic properties like dipole moments upon deuteration. ajchem-a.comfugaku100kei.jp For a molecule like N-Boc-L-phenyl-d5-alanine, simulations can quantify the increased stability of the C-D bonds in the phenyl ring. This information is critical for understanding the kinetic isotope effect (KIE), where the deuterated version of a drug may be metabolized more slowly than its non-deuterated counterpart because C-D bond cleavage is the rate-limiting step. musechem.com These simulations help rationalize experimental observations and guide the design of deuterated molecules with desired properties. fugaku100kei.jpresearchgate.net
Molecular docking is a computational technique used to predict how a ligand, such as a drug molecule, binds to a protein receptor. mdpi.comresearchgate.net While standard docking algorithms often treat isotopes as identical, more sophisticated approaches can account for the effects of deuteration. The slightly shorter and less polarizable nature of the C-D bond compared to the C-H bond can subtly alter the ligand's shape and interactions within a binding pocket. musechem.com
Computational studies have explored how deuteration can affect ligand binding affinity. mdpi.comirb.hr For example, simulations can model the changes in hydrogen bonding and van der Waals interactions when a deuterated ligand binds to a receptor. mdpi.com While these effects are often small, they can be significant in cases where binding is highly sensitive to the ligand's conformation. In some instances, selective deuteration has been shown to improve the binding affinity of ligands. irb.hr These computational insights are valuable for rational drug design, helping to predict whether deuteration of a specific position on a molecule will be beneficial. nih.gov
Simulation of Isotope Effects on Molecular Properties
High-Throughput Screening Applications Utilizing Isotopic Labeling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands or millions of compounds. sciex.com The integration of isotopic labeling, particularly with mass spectrometry-based detection, significantly enhances the speed, accuracy, and reliability of HTS assays. nih.govnih.gov
In a typical HTS-MS setup, a stable isotope-labeled internal standard, such as a deuterated product of an enzymatic reaction, is used for quantification. biorxiv.org This approach, often implemented with rapid analysis platforms like RapidFire-MS or Echo-MS, allows for the direct detection of substrate depletion or product formation with high precision. sciex.combiorxiv.org The use of SIL internal standards corrects for well-to-well variability and matrix effects, which is crucial in large-scale screenings. acs.orgbiorxiv.org For instance, in screening for enzyme inhibitors, a deuterated version of the enzyme's product can be used as the internal standard to ensure that any observed decrease in product signal is due to genuine inhibition and not an analytical artifact. biorxiv.org This methodology provides a robust and efficient way to identify and validate hits from large compound libraries. sciex.comnih.gov
Emerging Applications in Synthetic Biology and Protein Engineering
Deuterated amino acids are powerful tools in synthetic biology and protein engineering, enabling detailed studies of protein structure, function, and dynamics. pnas.orgcreativebiomart.net The core molecule, L-phenyl-d5-alanine (after removal of the Boc protecting group), can be incorporated into proteins in living cells. nih.gov This is typically achieved by growing cells in media containing the deuterated amino acid, which is then used by the cell's translational machinery to build proteins. pnas.orgnih.gov
Once incorporated, the deuterated amino acids serve as probes. In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, allowing researchers to focus on specific parts of a protein and study its structure and dynamics in solution. nih.govrsc.org In neutron crystallography, the difference in neutron scattering between hydrogen and deuterium helps to determine the positions of hydrogen atoms, providing critical information about hydrogen bonds and enzyme mechanisms. pnas.org Researchers have successfully incorporated deuterated amino acids into various proteins, which can provide insights into protein folding, stability, and interaction with other molecules. pnas.orgresearchgate.net This approach offers a subtle, non-perturbative way to probe biological systems at the atomic level. pnas.org
Ethical Considerations and Regulatory Aspects of Deuterated Compounds in Research
The use of deuterated compounds in research, particularly when it involves human subjects, requires careful ethical and regulatory consideration. scribbr.com For basic research not intended for diagnostic or therapeutic use in humans, the primary considerations are laboratory safety. However, when deuterated compounds are developed as potential drugs, a more stringent framework applies.
Ethical Considerations: Research involving human participants must adhere to core principles such as voluntary participation, informed consent, and minimizing potential harm. scribbr.com While deuterium is a stable, non-radioactive isotope and is generally considered safe at the low concentrations used in deuterated drugs, the toxicity profile of any new deuterated entity must be thoroughly evaluated. assumption.edubioscientia.de Researchers and institutional review boards must ensure that study participants are fully informed of the nature of the deuterated compound and any potential risks. scribbr.comnih.gov
Regulatory Aspects: From a regulatory perspective, the U.S. Food and Drug Administration (FDA) has established a pathway for deuterated drugs. The FDA has recognized that deuteration can significantly alter a drug's pharmacokinetic properties. musechem.com Consequently, a deuterated version of an existing drug is often considered a New Chemical Entity (NCE), which can provide commercial advantages like market exclusivity. bioscientia.dethefdalawblog.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. musechem.combioscientia.de Developers of deuterated drugs must provide data demonstrating a clear advantage over their non-deuterated counterparts, such as improved efficacy, better safety, or a more convenient dosing regimen. musechem.com For research-only applications using radioactive compounds (which is distinct from stable isotopes like deuterium), the FDA has specific regulations (21 CFR part 361) that may allow studies without a full Investigational New Drug (IND) application, provided the research is overseen by a Radioactive Drug Research Committee (RDRC) and meets strict safety criteria, including the absence of any pharmacological effect. fda.gov
Table 2: Key Regulatory and Ethical Milestones for Deuterated Compounds This table is interactive. Users can sort columns by clicking on the headers.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-Boc-L-phenyl-d5-alanine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to L-phenyl-d5-alanine under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine. Deuterated phenylalanine ensures isotopic labeling. Purification via flash chromatography or HPLC is essential, followed by characterization using -NMR (to confirm Boc group integration) and LC-MS (to verify molecular weight and isotopic purity ≥98%). Purity should be cross-checked with analytical HPLC and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing N-Boc-L-phenyl-d5-alanine?
- Methodological Answer : Key techniques include:
- -NMR : Confirms Boc group presence (e.g., tert-butyl protons at ~1.4 ppm) and absence of non-deuterated phenyl protons.
- LC-MS : Validates molecular ion peaks (e.g., [M+H]) and deuterium incorporation efficiency.
- FT-IR : Identifies carbonyl stretching frequencies (~1700 cm) from the Boc group.
- Elemental Analysis : Ensures stoichiometric consistency. Cross-referencing with deuterium NMR (-NMR) can resolve ambiguities in labeling efficiency .
Q. How does deuterium labeling in N-Boc-L-phenyl-d5-alanine enhance its utility in NMR studies?
- Methodological Answer : Deuterium () reduces signal splitting in -NMR by replacing protons in the phenyl ring, simplifying spectral interpretation. This is critical for tracking molecular interactions in peptide synthesis or metabolic studies. However, researchers must account for isotopic effects on reaction kinetics (e.g., slower deprotection rates) .
Q. What are the best practices for handling and storing N-Boc-L-phenyl-d5-alanine to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Use anhydrous solvents (e.g., DMF, DCM) during synthesis. Regularly monitor decomposition via TLC or NMR, especially if exposed to moisture or acidic conditions .
Advanced Research Questions
Q. How can researchers design experiments using N-Boc-L-phenyl-d5-alanine for metabolic pathway tracing in deuterium-labeled peptides?
- Methodological Answer : Incorporate the compound into peptide chains via solid-phase synthesis, ensuring Boc deprotection with TFA/water mixtures (1–2 hours at 0°C). Use mass spectrometry to track deuterium retention during enzymatic cleavage or cellular uptake. Optimize reaction conditions to minimize / exchange in aqueous environments .
Q. What strategies resolve contradictions in isotopic labeling data when using N-Boc-L-phenyl-d5-alanine in comparative studies?
- Methodological Answer : Discrepancies often arise from incomplete deuterium incorporation or isotopic exchange. Validate synthesis batches via -NMR and LC-MS. Use internal standards (e.g., -labeled analogs) to calibrate quantification. Statistical validation (e.g., ANOVA for batch variability) and replication across multiple labs can mitigate inconsistencies .
Q. How can the Boc deprotection step be optimized for N-Boc-L-phenyl-d5-alanine in deuterated solvents?
- Methodological Answer : Test deprotection efficiency in deuterated TFA/DO (e.g., 95:5 v/v) via -NMR to monitor tert-butyl group removal. Adjust reaction time and temperature to balance between complete deprotection and minimizing deuterium loss. Compare kinetic data with non-deuterated analogs to quantify isotopic effects .
Q. What are the methodological considerations for integrating N-Boc-L-phenyl-d5-alanine into peptide synthesis workflows with other isotopically labeled residues?
- Methodological Answer : Use orthogonal protection strategies (e.g., Fmoc for amine groups) to avoid side reactions. Employ sequential coupling/deprotection cycles monitored by LC-MS. Ensure compatibility with SPPS (solid-phase peptide synthesis) resins and coupling reagents (e.g., HBTU/DIPEA). Post-synthesis, validate deuterium retention via high-resolution MS/MS .
Q. How should researchers statistically validate deuterium incorporation levels in N-Boc-L-phenyl-d5-alanine across experimental replicates?
- Methodological Answer : Perform triplicate syntheses and analyze via LC-MS to calculate mean deuterium content and standard deviation. Use Student’s t-test or chi-square analysis to compare batches. Predefine acceptance criteria (e.g., ≥98% isotopic purity) and discard outliers with >2% variability. Document protocols rigorously to align with NIH preclinical reporting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
